molecular formula C20H16N4O3S B307658 4-[3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]BENZOIC ACID

4-[3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]BENZOIC ACID

Cat. No.: B307658
M. Wt: 392.4 g/mol
InChI Key: MHEVBUWRBHZQBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]BENZOIC ACID is a complex organic compound with a unique structure that includes a triazino-benzoxazepin core

Preparation Methods

The synthesis of 4-[3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]BENZOIC ACID involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazino-benzoxazepin core, followed by the introduction of the allylsulfanyl and benzoic acid groups. Reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazino-benzoxazepin core or the allylsulfanyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-[3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]BENZOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Compared to other similar compounds, 4-[3-(ALLYLSULFANYL)-6,7-DIHYDRO[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-6-YL]BENZOIC ACID stands out due to its unique structure and diverse range of applications. Similar compounds include:

These compounds share structural similarities but may differ in their specific chemical properties and applications.

Properties

Molecular Formula

C20H16N4O3S

Molecular Weight

392.4 g/mol

IUPAC Name

4-(3-prop-2-enylsulfanyl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl)benzoic acid

InChI

InChI=1S/C20H16N4O3S/c1-2-11-28-20-22-18-16(23-24-20)14-5-3-4-6-15(14)21-17(27-18)12-7-9-13(10-8-12)19(25)26/h2-10,17,21H,1,11H2,(H,25,26)

InChI Key

MHEVBUWRBHZQBI-UHFFFAOYSA-N

SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)C(=O)O)N=N1

Canonical SMILES

C=CCSC1=NC2=C(C3=CC=CC=C3NC(O2)C4=CC=C(C=C4)C(=O)O)N=N1

Origin of Product

United States

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